methyl 4-(1-(2-(dimethylamino)ethyl)-3-(2,4-dimethylthiazole-5-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Description

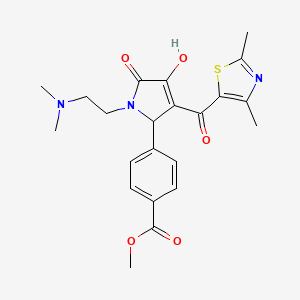

Methyl 4-(1-(2-(dimethylamino)ethyl)-3-(2,4-dimethylthiazole-5-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex heterocyclic compound featuring a pyrrole ring fused with a thiazole moiety and a benzoate ester group.

Properties

IUPAC Name |

methyl 4-[1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-12-20(31-13(2)23-12)18(26)16-17(14-6-8-15(9-7-14)22(29)30-5)25(11-10-24(3)4)21(28)19(16)27/h6-9,17,27H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIASMTXECIWFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CCN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(1-(2-(dimethylamino)ethyl)-3-(2,4-dimethylthiazole-5-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzoate moiety linked to a pyrrole derivative, which is further substituted with a thiazole and a dimethylamino group. The molecular formula is , and it has a molecular weight of approximately 372.47 g/mol.

The biological activity of this compound can be attributed to several potential mechanisms:

- Xanthine Oxidase Inhibition : Similar compounds have shown xanthine oxidase inhibitory activity, suggesting that this compound may also exhibit this property. Xanthine oxidase is crucial in purine metabolism and is implicated in various pathologies, including gout and cardiovascular diseases .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress .

- Enzyme Inhibition : The presence of the thiazole ring suggests potential interactions with various enzymes, possibly enhancing the compound's therapeutic profile against diseases like diabetes through inhibition of α-amylase and α-glucosidase .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds. The following table summarizes findings from recent studies on similar thiazole derivatives:

| Compound | Target Enzyme | IC50 (μM) | Activity |

|---|---|---|---|

| Compound 5k | Xanthine Oxidase | 8.1 | Moderate Inhibition |

| Compound 5j | α-Amylase | 18.42 | Potent Inhibition |

| Compound 12 | Thymidine Phosphorylase | 303.5 | Significant Inhibition |

These results indicate that this compound may possess similar inhibitory effects on these enzymes due to structural analogies.

Case Studies

Case Study 1: Antioxidant Screening

A study evaluated the antioxidant capacity of various thiazole derivatives through DPPH radical scavenging assays. Compounds exhibiting significant scavenging activity were found to possess structural features analogous to this compound, indicating potential for similar effects in vivo .

Case Study 2: Diabetes Management

In another investigation, thiazolidinedione derivatives were tested for their ability to inhibit carbohydrate-hydrolyzing enzymes. The results showed that certain modifications led to increased potency against α-glucosidase and α-amylase, suggesting that similar modifications in this compound could enhance its efficacy as an antidiabetic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other heterocyclic derivatives, such as:

- Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (): Both compounds feature a benzoate ester core but differ in substituents.

- 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (): This pyrazole derivative lacks the thiazole and dimethylaminoethyl groups, resulting in reduced conformational flexibility and altered pharmacokinetic profiles .

Functional Group Analysis

Pharmacological and Physicochemical Properties

- Metabolic Stability : The 2,4-dimethylthiazole-5-carbonyl group may confer greater resistance to oxidative metabolism compared to the coumarin-based analogues in .

- Binding Affinity: The dimethylaminoethyl chain could enhance interactions with biological targets (e.g., receptors or enzymes) through hydrogen bonding or electrostatic interactions, a feature absent in simpler pyrazole derivatives () .

- Crystallographic Behavior : The compound’s crystallinity and packing efficiency might resemble other benzoate esters (), but its fused heterocyclic system could lead to unique lattice parameters detectable via SHELX-based refinement .

Research Findings and Limitations

Key Observations

- Synthetic Complexity : The compound’s synthesis likely involves multi-step reactions (similar to and ), with challenges in regioselective functionalization of the pyrrole-thiazole system.

Gaps in Evidence

- No direct experimental data (e.g., IC₅₀ values, crystallographic coordinates) are available in the provided sources.

- Comparisons rely on extrapolation from structurally related compounds, necessitating caution in interpreting bioactivity or material properties.

Q & A

Q. What are the common synthetic routes for preparing methyl 4-(1-(2-(dimethylamino)ethyl)-3-(2,4-dimethylthiazole-5-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate, and what challenges arise during optimization?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Condensation reactions between substituted pyrrole intermediates and thiazole-carbonyl derivatives under reflux conditions (e.g., ethanol or DMSO as solvents) .

- Protection/deprotection strategies for hydroxyl and amine groups to avoid side reactions .

- Purification via recrystallization (e.g., water-ethanol mixtures) or column chromatography .

Challenges: Low yields due to steric hindrance from the dimethylaminoethyl group and sensitivity of the 4-hydroxy-5-oxo-pyrrole moiety to oxidation. Optimization often requires adjusting reaction time, temperature, and stoichiometry of reagents .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR to verify substituent positions (e.g., dimethylaminoethyl, thiazole-carbonyl) and aromatic proton integration .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrole and benzoate regions .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (HRMS): Exact mass confirmation to rule out impurities or byproducts .

Intermediate Research Questions

Q. What analytical methods are recommended for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for thiazole-containing compounds) .

- Antioxidant Activity: DPPH/ABTS radical scavenging assays, correlating hydroxyl group presence with activity .

- Cell-Based Assays:

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .

- Mechanistic Studies: Western blotting to track downstream signaling pathways (e.g., apoptosis markers like caspase-3) .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

- Control for Batch Variability: Ensure consistent compound purity (HPLC >98%) and confirm stereochemical integrity (CD spectroscopy) .

- Assay Standardization: Replicate experiments using identical cell lines, passage numbers, and serum-free media to minimize environmental variability .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound’s derivatives?

Methodological Answer:

- Systematic Substituent Variation: Synthesize analogs with modifications to:

- Thiazole moiety: Replace 2,4-dimethyl groups with halogens or electron-withdrawing groups .

- Pyrrole ring: Test substituents at the 4-hydroxy-5-oxo position (e.g., methyl vs. ethyl esters) .

- Computational Modeling:

- Molecular Docking: Predict binding affinities to target proteins (e.g., COX-2 or EGFR kinases) using AutoDock Vina .

- QSAR Models: Correlate logP, polar surface area, and H-bond donors with activity data .

Q. How can researchers investigate the compound’s reaction mechanisms in catalytic or biological systems?

Methodological Answer:

- Isotopic Labeling: Use deuterated solvents (e.g., D2O) or 13C-labeled reagents to track proton transfer or bond cleavage in reaction pathways .

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to determine rate constants and intermediates .

- Biological Trapping Experiments: Add nucleophiles (e.g., glutathione) to cell lysates to identify reactive metabolites .

Q. What experimental designs are optimal for studying the compound’s stability in biological matrices (e.g., plasma)?

Methodological Answer:

- Plasma Protein Binding: Use equilibrium dialysis to measure free vs. bound fractions .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- pH-Dependent Degradation: Simulate gastrointestinal conditions (pH 1.2–6.8) and analyze degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.